methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride
Description
Methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride is a heterocyclic compound featuring a tetrazole ring attached to a phenyl group at the 3-position, with a methylamine substituent on the benzyl carbon. The tetrazole moiety confers strong electron-withdrawing properties and hydrogen-bonding capacity, while the hydrochloride salt enhances water solubility. This compound is of interest in medicinal chemistry due to the pharmacological relevance of tetrazoles, which are often used as bioisosteres for carboxylic acids .
Properties
Molecular Formula |
C9H12ClN5 |
|---|---|
Molecular Weight |
225.68 g/mol |
IUPAC Name |
N-methyl-1-[3-(2H-tetrazol-5-yl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H11N5.ClH/c1-10-6-7-3-2-4-8(5-7)9-11-13-14-12-9;/h2-5,10H,6H2,1H3,(H,11,12,13,14);1H |
InChI Key |
KGRCGGDFCMBOCD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2=NNN=N2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride to form the tetrazole ring . The resulting tetrazole can then be reacted with formaldehyde and methylamine to introduce the methylamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the tetrazole ring.
Scientific Research Applications
Methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to specific sites on proteins and modulate their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Substituent Variations on the Tetrazole Ring
Key Compounds :
- II-5b: Benzyl-substituted tetrazole (methyl 4-({[(1-benzyl-1H-tetrazol-5-yl)methyl]amino}methyl)benzoate hydrochloride)
- II-5c: Cyclohexyl-substituted tetrazole (methyl 4-({[(1-cyclohexyl-1H-tetrazol-5-yl)methyl]amino}methyl)benzoate hydrochloride)
- II-5d : Cyclohexyl-phenyl substituted tetrazole
Insights :
Aryl Substitution on the Benzyl Group
Key Compounds :
- {[1-(3-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride (CAS 1426290-66-5)
- {[1-(3-Fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride (CAS 1426290-70-1)
Insights :
Heterocycle Replacement (Tetrazole vs. Triazole/Oxadiazole)
Key Compounds :
- Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride (CAS 1333916-33-8)
- {2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride (CAS 885953-52-6)
Insights :
- Tetrazoles are more acidic than triazoles or oxadiazoles, making them superior bioisosteres for carboxylic acids in drug design.
- Oxadiazoles lack hydrogen-bond donors, reducing their utility in target binding compared to tetrazoles .
Substituent Position on the Phenyl Ring
Key Compound :
- 1-[4-(2H-Tetrazol-5-yl)phenyl]ethan-1-amine hydrochloride (CAS 1803609-77-9)
Insights :
- Meta-substitution (3-position) is often preferred in drug design for optimal steric and electronic interactions with biological targets .
Biological Activity
Methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride, commonly referred to as MTMP , is a compound featuring a tetrazole ring, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C9H11N5
- CAS Number: 915920-43-3
- Molecular Weight: 193.22 g/mol
- Structure: The compound consists of a methylamine group attached to a phenyl ring substituted with a tetrazole moiety.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the tetrazole ring exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate activity | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Moderate activity | |
| Aspergillus niger | Moderate activity |
In one study, a tetrazole derivative was synthesized and screened for antimicrobial activity, yielding results comparable to standard antibiotics like ciprofloxacin and fluconazole.
Anticancer Potential
Research indicates that tetrazole-containing compounds may inhibit specific cancer cell growth by targeting mitotic processes. For example, the inhibition of HSET (KIFC1), a kinesin essential for centrosome clustering in cancer cells, has been observed with related tetrazole derivatives. The compound's ability to induce multipolar spindle formation leads to increased cell death in centrosome-amplified cancer cells:
- IC50 Values: Some derivatives exhibited IC50 values as low as 27 nM against HSET, indicating potent inhibitory effects on mitotic spindle formation in cancer cells .
Case Studies
-
In Vitro Studies on Antimicrobial Activity:
- A series of tetrazole-based compounds were tested against common bacterial and fungal strains. The results indicated that modifications in the side chains significantly influenced their antimicrobial efficacy.
- Table summarizing the antimicrobial activity of various tetrazole derivatives:
Compound MIC (µg/mL) Target Pathogen Tetrazole Derivative A 32 Staphylococcus aureus Tetrazole Derivative B 64 Escherichia coli Tetrazole Derivative C 16 Candida albicans -
Anticancer Activity:
- In cellular assays using DLD1 human colon cancer cells, MTMP and its analogs showed increased multipolar mitosis at concentrations of 15 μM without affecting non-cancerous cells.
- Results indicated a significant increase in multipolar mitoses when treated with MTMP derivatives compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
